molecular formula C22H17FN2O3S B2391298 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 933249-13-9

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2391298
CAS No.: 933249-13-9
M. Wt: 408.45
InChI Key: LMJFEYYSCKYSSB-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, methylthiazolyl, and chromene carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorophenyl and 4-methylthiazolyl intermediates, followed by their coupling with the chromene carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide include other fluorophenyl-thiazolyl derivatives and chromene carboxamides. Examples include:

  • N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
  • 3-chlorophenyl derivatives of thiazolyl compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H24FN3O2S
Molecular Weight 425.5 g/mol
CAS Number 895778-61-7
Structural Formula Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes or receptors involved in critical metabolic pathways, which can lead to its antimicrobial and anticancer effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating strong inhibitory activity against these targets .
  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of the compound through various methodologies:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
  • Biofilm Formation Inhibition : Notably, the compound exhibited a strong ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments .
  • Hemolytic Activity : The hemolytic activity was found to be low (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for potential therapeutic use .

Anticancer Studies

The anticancer potential of the compound has also been explored:

  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that the compound has an IC50 value greater than 60 μM, suggesting low toxicity against normal cells while maintaining efficacy against cancer cell lines .
  • Mechanistic Insights : The interaction with key signaling pathways involved in cancer progression is under investigation, with promising results indicating modulation of apoptosis-related proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Synergistic Effects with Other Antimicrobials : In combination studies, this compound has shown synergistic effects when paired with ciprofloxacin and ketoconazole, leading to reduced MICs for these antibiotics .
  • In Vivo Efficacy : Animal models treated with the compound demonstrated significant reductions in tumor size and bacterial load, supporting its potential as a dual-action therapeutic agent .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-13-19(29-21(25-13)15-6-4-7-16(23)11-15)9-10-24-20(26)17-12-14-5-2-3-8-18(14)28-22(17)27/h2-8,11-12H,9-10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFEYYSCKYSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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